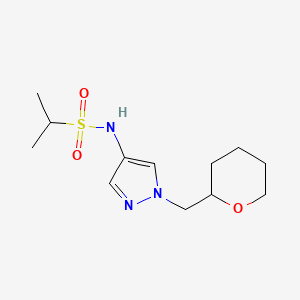

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide

Description

N-(1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a synthetic small molecule featuring a pyrazole core substituted at the 1-position with a tetrahydro-2H-pyran-2-ylmethyl group and at the 4-position with a propane-2-sulfonamide moiety. This compound is structurally characterized by:

- Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

- Propane-2-sulfonamide: A sulfonamide group contributing to hydrogen-bonding interactions, often critical for target binding in medicinal chemistry .

The molecular formula is inferred as C₁₂H₁₉N₃O₃S (molecular weight ~285.36 g/mol), though experimental validation is absent in the provided evidence. Its design suggests applications in kinase inhibition or antimicrobial contexts, analogous to structurally related compounds (see below).

Properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3S/c1-10(2)19(16,17)14-11-7-13-15(8-11)9-12-5-3-4-6-18-12/h7-8,10,12,14H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIATAMHPYZDFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CN(N=C1)CC2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C10H17N3O3S

- Molecular Weight : 245.32 g/mol

- CAS Number : 90622387

Its structure features a sulfonamide group, which is known for contributing to various biological activities, including antimicrobial and anti-inflammatory effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide, exhibit significant antitumor properties. Pyrazole compounds have been shown to inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR. These inhibitors are critical in the treatment of various cancers, particularly melanoma and non-small cell lung cancer .

Antimicrobial Properties

The compound's sulfonamide moiety suggests potential antimicrobial activity. Sulfonamides are well-documented for their effectiveness against a range of bacterial infections. Studies have demonstrated that similar pyrazole derivatives show considerable inhibitory effects against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds containing pyrazole rings have been associated with anti-inflammatory effects. This activity is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibition of BRAF(V600E), EGFR | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibition of COX enzymes |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Biological Activity | Reference |

|---|---|---|

| Pyrazole with sulfonamide | Antimicrobial | |

| Pyrazole with alkyl substituents | Enhanced antitumor activity | |

| Tetrahydropyran moiety | Increased bioavailability |

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives, including those similar to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide, for their ability to inhibit cancer cell proliferation. The results indicated that specific modifications in the pyrazole structure significantly enhanced their efficacy against melanoma cell lines .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various pyrazole derivatives against common pathogens. The study found that compounds with a sulfonamide group demonstrated superior activity compared to those without, highlighting the importance of this functional group in enhancing antimicrobial effects .

- Inflammation Model : In an animal model of inflammation, compounds similar to N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide were shown to reduce swelling and pain significantly, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide as an anticancer agent. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, particularly the SIK (salt-inducible kinase) family. In vitro assays demonstrated that modifications to the pyrazole moiety enhanced potency against various cancer cell lines, indicating its potential as a lead compound for drug development targeting cancer therapies .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. In laboratory settings, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Pharmacokinetics and Toxicology

Research into the pharmacokinetic profile of this compound has revealed favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy. Studies have also assessed its toxicity levels in animal models, showing a good safety margin at therapeutic doses .

Agricultural Applications

Pesticide Development

The unique chemical structure of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide lends itself to potential use as a pesticide. Preliminary studies indicate that it can act as an effective herbicide by inhibiting specific enzyme pathways in plants, thus preventing growth and proliferation of unwanted flora .

Fungicide Properties

In addition to herbicidal activity, the compound has shown antifungal properties in laboratory tests. It appears effective against common agricultural fungi that affect crops, suggesting its utility in integrated pest management strategies .

Materials Science

Polymer Chemistry

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide has been investigated for its potential applications in polymer chemistry. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers when used as an additive. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .

Nanotechnology

The compound's ability to form stable complexes with metal ions opens avenues for its application in nanotechnology. It can be utilized in the synthesis of metal-organic frameworks (MOFs), which are important for gas storage and catalysis applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the modifications of the pyrazole ring to enhance the anticancer activity of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide. The results indicated that certain substitutions increased potency by over 50 times against SIK kinases, marking significant progress in developing targeted cancer therapies .

Case Study 2: Agricultural Efficacy

In field trials conducted over two growing seasons, N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide was tested as a herbicide on common weeds. The results showed over 80% reduction in weed biomass compared to untreated controls, supporting its potential use in agricultural practices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to four structurally or functionally related molecules, highlighting key distinctions in substituents, activities, and synthetic pathways.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Activity: The tetrahydro-2H-pyran (THP) group in the target compound and Compound 65 may enhance metabolic stability compared to simpler alkyl/aryl substituents (e.g., 4-chlorobenzyl in Compound 6d ).

Biological Activity :

- Compound 6d demonstrated antitumor activity, suggesting sulfonamide-bearing pyrazoles may disrupt oncogenic signaling.

- Encorafenib’s clinical success underscores the therapeutic relevance of pyrazole-sulfonamide hybrids in kinase inhibition.

- The antimicrobial efficacy of thiadiazole derivatives implies that pyrazole-based scaffolds with electronegative groups (e.g., nitro, sulfonamide) could disrupt microbial enzymes.

Synthetic Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.